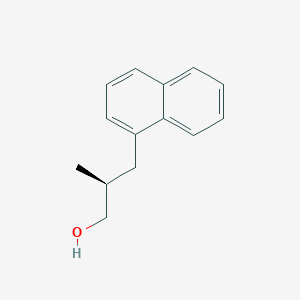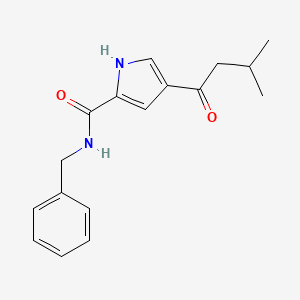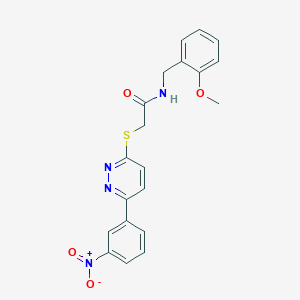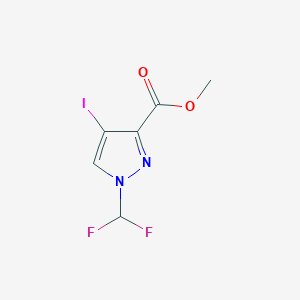![molecular formula C26H26N2O4 B2604200 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol CAS No. 1351643-16-7](/img/structure/B2604200.png)
3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned is a complex organic molecule with multiple rings and functional groups, including a chromeno[8,7-e][1,3]oxazin-4-one group and a pyridin-4-yl group .
Synthesis Analysis
The synthesis of a complex organic compound often involves multiple steps, each introducing new functional groups or building the carbon skeleton. The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can depend on the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption, may also be relevant .Scientific Research Applications
Synthetic Organic Chemistry and Heterocyclic Compounds
Hydroxycoumarins, including 3-hydroxycoumarin derivatives, are significant due to their chemical and biological properties. These compounds serve as precursors or starting materials in the synthesis of various heterocyclic compounds, demonstrating widespread applications in pharmaceuticals, perfumery, and agrochemical industries. Synthesis methodologies for hydroxycoumarins often utilize salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, leading to the development of pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, among others. These synthesis pathways underscore the relevance of hydroxycoumarin chemistry in generating bioactive heterocyclic compounds with applications in genetics, pharmacology, and microbiology (Yoda, 2020).
Heterocyclic Compound Reactivity and Applications
The reactivity of oxazine derivatives, including 1,2-oxazines and related compounds, has been extensively reviewed. These compounds can be synthesized through various pathways, such as the dehydration of dihydroxazines obtained from cyclization processes involving acyl-nitroso compounds. Oxazines have been identified as crucial intermediates in the synthesis of diverse heterocyclic structures, suggesting their utility in creating complex molecules with potential pharmacological applications. This highlights the synthetic versatility and significance of oxazine derivatives in organic chemistry and drug development (Sainsbury, 1991).
Mechanism of Action
properties
IUPAC Name |
3-phenyl-9-(pyridin-4-ylmethyl)-4a,5,6,6a,8,10,10a,10b-octahydrochromeno[8,7-e][1,3]oxazin-4-one;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3.C3H8O/c26-22-18-6-7-21-19(13-25(15-28-21)12-16-8-10-24-11-9-16)23(18)27-14-20(22)17-4-2-1-3-5-17;1-3(2)4/h1-5,8-11,14,18-19,21,23H,6-7,12-13,15H2;3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXDHGHYHBTGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.C1CC2C(CN(CO2)CC3=CC=NC=C3)C4C1C(=O)C(=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)
![N-Methyl-N-[4-[(prop-2-enoylamino)methyl]phenyl]pyridine-4-carboxamide](/img/structure/B2604118.png)


![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate](/img/structure/B2604122.png)

![8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2604124.png)

![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B2604129.png)
![N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2604134.png)
![1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane](/img/structure/B2604135.png)

